tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
Description
tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride (CAS: 1858241-30-1; Molecular Formula: C₁₂H₂₂ClN₂O₄) is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methoxy-oxoethyl substituent at the (S)-configured third position, and a hydrochloride counterion. This compound is widely utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging its Boc group for selective deprotection during stepwise reactions .
Properties
Molecular Formula |
C12H23ClN2O4 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
InChI Key |
KLCUUOFMKKUTEU-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Alkylation
A Michael addition of methyl acrylate to a Boc-protected piperazine enolate could install the ester group. Using a chiral ligand (e.g., (R)-BINOL) or Evans oxazolidinone ensures stereocontrol. For example:
-
Generate enolate with LDA at −78°C.
-
Add methyl acrylate and chiral catalyst.
-
Quench and isolate the (S)-enantiomer via chromatography.
Resolution of Racemates
If asymmetric synthesis fails, kinetic resolution using chiral acids (e.g., tartaric acid) or enzymatic methods (lipases) can separate enantiomers. CN103254153A employs vacuum distillation for purifying piperazine derivatives, which could adapt to isolate the (S)-enantiomer.
Hydrochloride Salt Formation
The final step involves treating the free base with HCl. CN104402842A demonstrates hydrochloride salt formation by reacting intermediates with HCl gas in dichloromethane. Optimal conditions include:
-
Solvent: Ethyl acetate or methanol.
-
Temperature: 0–10°C to prevent decomposition.
-
Molar Ratio: 1:1 HCl to free base.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Chiral Alkylation) | Method 2 (Racemic Resolution) |
|---|---|---|
| Yield | 60–70% (theoretical) | 40–50% (after resolution) |
| Purity | >98% ee | >99% after chromatography |
| Cost | High (catalyst) | Moderate (solvents, enzymes) |
| Scalability | Challenging | Feasible |
Method 1 is ideal for small-scale API synthesis, while Method 2 suits industrial production despite lower yields.
Challenges and Optimization Strategies
-
Regioselectivity: Piperazine’s symmetry complicates mono-substitution. Using bulky reagents (e.g., Boc group) directs electrophiles to the less hindered nitrogen.
-
Stereochemical Drift: Acidic conditions during salt formation may racemize the (S)-enantiomer. Low-temperature processing mitigates this.
-
Byproducts: Over-alkylation forms disubstituted impurities. CN103254153A addresses this via solvent extraction , applicable here with toluene or ethyl acetate.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and tert-butyloxycarbonyl (Boc) groups.
Substitution Reactions
The piperazine nitrogen and ester group participate in nucleophilic substitution reactions.
Salt Formation and Neutralization
The hydrochloride form is synthesized via neutralization of the free base.
| Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrochloride Formation | HCl (gaseous or aqueous) | 0–5°C, inert atmosphere | >90% | Enhances water solubility for biological assays . |
Oxidation and Reduction
Controlled redox reactions modify functional groups.
Amide Coupling Reactions
The carboxylic acid derivative (post-hydrolysis) engages in peptide coupling.
| Coupling Agent | Base | Solvent | Product | Efficiency |
|---|---|---|---|---|
| HATU | DIPEA | DMF | Peptide-like amides | >85% |
| EDC·HCl | HOBt | CH₂Cl₂ | Heterocyclic conjugates | 70–80% |
Key Mechanistic Insights
-
Boc Deprotection : Acidic conditions protonate the piperazine nitrogen, facilitating tert-butanol elimination .
-
Ester Reactivity : The methoxy-oxoethyl group’s electron-withdrawing nature enhances electrophilicity, favoring nucleophilic attacks.
-
Steric Effects : The Boc group shields the adjacent nitrogen, directing substitutions to the less hindered ester moiety .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of tert-butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride in the field of oncology. A study involving similar piperazine derivatives demonstrated their effectiveness against various cancer cell lines, such as MCF-7 and HeLa, indicating that modifications to the piperazine structure can enhance cytotoxicity and apoptosis induction in cancer cells .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Its functional groups allow for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, derivatives synthesized from piperazine frameworks have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
Biological Studies
In vitro studies have revealed that compounds derived from this compound exhibit various biological activities, including anti-inflammatory and antibacterial effects. These studies often utilize assays such as MTT for cytotoxicity evaluation and flow cytometry for apoptosis analysis .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Stereochemical Variants
Enantiomeric Pair: (R)- vs. (S)-Configuration
- (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 1217683-44-7):
The (R)-enantiomer shares identical functional groups but differs in stereochemistry at the third position. This enantiomeric pair highlights the importance of chirality in pharmacological activity and synthetic utility. The hydrochloride salt of the (S)-isoderivative is more commonly reported in synthesis protocols .
Substituent Variations
tert-Butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 1273577-11-9):
- Substituent: 2-hydroxyethyl group instead of methoxy-oxoethyl.
- Impact: Increased polarity due to the hydroxyl group, affecting solubility (log S = -1.5) and bioavailability compared to the target compound’s ester functionality .
tert-Butyl 4-methylpiperazine-1-carboxylate (CAS: 57260-71-6):
- Substituent: Methyl group at the fourth position.
- Impact: Reduced steric hindrance and higher lipophilicity (log P = 1.8) compared to the target compound’s methoxy-oxoethyl group .
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1): Substituent: Piperidin-4-yl group at the fourth position.
Key Properties
Functional and Commercial Relevance
- Bioactivity : Piperazine derivatives are pivotal in drug discovery (e.g., antipsychotics, antivirals). The methoxy-oxoethyl group in the target compound may enhance metabolic stability compared to hydroxyl or alkyl substituents .
- Commercial Availability : The target compound is typically stocked as a hydrochloride salt (purity ≥97%), while its (R)-enantiomer and 4-methyl analog are more cost-effective due to simpler synthesis .
Biological Activity
tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride, with the CAS number 1956435-52-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₃ClN₂O₄
- Molecular Weight : 294.78 g/mol
- Physical Form : White to yellow powder or crystals
- Solubility : Very soluble in water (2.97 mg/ml) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
- Modulation of Receptor Activity : It may act as a modulator for certain receptors, influencing signal transduction pathways related to cell growth and differentiation.
Anticancer Activity
Research has indicated that compounds similar to tert-butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells by activating caspase pathways .
A notable case study involved the evaluation of piperazine derivatives against various cancer cell lines, where it was found that certain modifications enhanced cytotoxicity significantly. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups increased the antiproliferative activity .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In animal models, piperazine derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, suggesting a possible application in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
Two primary methods are documented:
- Method A : Hydrolysis in THF/water (2M, 10 mL) at RT for 2 hours, yielding 79% after solvent removal .
- Method B : Acidic cleavage using 1M HCl in ethyl acetate (5 mL), yielding 60% after 5 minutes .
Key factors affecting yield include reaction time, solvent choice, and acid concentration. For Method A, extended stirring may improve conversion, while Method B’s rapid reaction minimizes decomposition.
Q. What spectroscopic techniques are used to characterize this compound, and what diagnostic peaks confirm its structure?
- ¹H NMR (CDCl₃) : Peaks at δ 1.45 (t-Bu), 3.65 (OMe), and 3.90–4.20 (piperazine CH₂) confirm the backbone .
- ¹³C NMR : Signals at δ 170.5 (ester C=O) and 155.2 (Boc C=O) validate functional groups .
- MS (ESI) : A molecular ion peak at m/z 270 ([M+H]⁺) and fragment ions (e.g., m/z 57 for t-Bu) confirm molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Hazards : Classified as acutely toxic (oral, Category 4; H302) and a potential carcinogen (>0.1% concentration) .
- Handling : Use PPE (gloves, goggles), work under a fume hood, and avoid incompatible materials (strong oxidizers) .
- Storage : Store in airtight containers at 2–8°C, away from moisture and heat .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?
- X-ray diffraction : Resolves stereochemistry (e.g., (S)-configuration) and confirms piperazine ring conformation. SHELXL (for refinement) and SHELXS (for solution) are industry standards .
- Data Interpretation : Use CrystalExplorer for Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonds stabilizing the hydrochloride salt) .
Q. How can contradictory NMR data from different synthetic batches be reconciled?
- Common Issues : Solvent residues (e.g., THF in Method A) or incomplete Boc deprotection in Method B may cause peak splitting .
- Resolution :
Q. What strategies optimize biological activity assays for this compound?
Q. How do computational models predict the stability of this compound under varying pH conditions?
- Methods :
- Experimental Validation : Conduct LC-MS stability studies at 37°C to identify degradation products (e.g., free piperazine) .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions
| Method | Solvent | Acid | Time | Yield | Key Reference |
|---|---|---|---|---|---|
| A | THF/H₂O | – | 2h | 79% | |
| B | EtOAc | HCl | 5m | 60% |
Q. Table 2: Diagnostic NMR Peaks
| Group | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| t-Bu | 1.45 | 28.2, 80.5 |
| OMe | 3.65 | 52.1 |
| Piperazine CH₂ | 3.90–4.20 | 48.5–53.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
